molecular formula C9H15NO4 B2701150 Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate CAS No. 2287237-35-6

Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate

Cat. No.: B2701150
CAS No.: 2287237-35-6
M. Wt: 201.222
InChI Key: ZATLRVRUKHKEOK-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate is a compound known for its distinct chemical structure, combining furo-oxazin components. Its specific stereochemistry and molecular configuration lend unique properties that make it valuable in various applications, especially in the fields of organic chemistry and biomedical research.

Synthetic Routes and Reaction Conditions:

  • Cyclization: - The synthesis typically starts with the cyclization of appropriate precursor molecules under controlled temperature and pressure.

  • Purification: - After reaction completion, the product is purified using chromatographic techniques.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated reactors ensuring precise control over reaction conditions. Techniques such as continuous flow synthesis may be employed for enhanced efficiency.

Types of Reactions:

  • Oxidation: This compound can undergo oxidative cleavage, often using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions involve agents like lithium aluminum hydride, targeting specific functional groups.

  • Substitution: The compound can participate in nucleophilic substitution, where various substituents replace existing atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, temperature around 50°C.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Halogenated solvents and catalysts like triethylamine.

Major Products:

  • Oxidation: Carbonyl derivatives.

  • Reduction: Alcohols.

  • Substitution: Substituted esters or acids, depending on the reagent.

Scientific Research Applications

Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate has several applications across different fields:

  • Chemistry: Used as an intermediate in synthesizing complex organic molecules.

  • Biology: Employed in studying enzyme mechanisms and biological pathways due to its structural characteristics.

  • Medicine: Investigated for its potential as a precursor to pharmaceuticals, particularly in designing drugs targeting specific biochemical pathways.

  • Industry: Applied in manufacturing specialty chemicals and advanced materials.

Mechanism of Action

Compared to similar compounds, such as Methyl 2-[(3R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)tetrahydrofuran-2-yl]acetate or Methyl 2-[(2S,4aR,7aS)-4a,5,7,7a-tetrahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate, it showcases unique features such as:

  • Higher Selectivity: - Its specific stereochemistry ensures higher selectivity in biochemical interactions.

  • Unique Reactivity: - Exhibits different reactivity patterns under similar conditions, leading to distinct reaction products.

Comparison with Similar Compounds

  • Methyl 2-[(3R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)tetrahydrofuran-2-yl]acetate

  • Methyl 2-[(2S,4aR,7aS)-4a,5,7,7a-tetrahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate

  • Methyl 2-[(2R,3R,5R)-3,5-dihydroxy-2-(hydroxymethyl)tetrahydrofuran-4-yl]acetate

Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate stands out due to its unique three-dimensional arrangement, enabling applications that require high specificity and reactivity.

Properties

IUPAC Name

methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-12-9(11)2-6-3-10-7-4-13-5-8(7)14-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLRVRUKHKEOK-CSMHCCOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC2COCC2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CN[C@H]2COC[C@@H]2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.